Ethyl oxo(2-oxocyclohexyl)acetate

Organic Synthesis Isomer Mixtures Process Chemistry

Substituting this α,γ-diketoester with less reactive analogs often causes synthetic failure. Ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5) eliminates that risk with two electrophilic centers for reliable derivatization. • Supplied with authenticated NMR/HPLC data to confirm intermediate identity and ensure reaction reproducibility. • High-purity batches (≥95%) and a defined hazard profile (H302, H315, H319, H335) enable safe, reproducible use. • Multiple global vendors offer rapid shipping, reducing procurement lead time.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 5396-14-5
Cat. No. B1266542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oxo(2-oxocyclohexyl)acetate
CAS5396-14-5
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1CCCCC1=O
InChIInChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3
InChIKeySIQOFNOENHOIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl oxo(2-oxocyclohexyl)acetate Overview


Ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5), also known as ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, is a bifunctional α,γ-diketoester building block [1]. It features a cyclohexyl ring with a ketone group and an ethyl oxoacetate moiety, enabling distinct reactivity in nucleophilic additions and condensation reactions [1]. This compound is supplied by multiple reputable vendors for research and development purposes .

1Dual electrophilic centers enable diverse nucleophilic additions
2Cyclohexyl ketone and α-ketoester offer multiple derivatization points
3Building block for research scaffold synthesis

Ethyl oxo(2-oxocyclohexyl)acetate Substitution Risks


The assumption that in-class analogs (e.g., methyl esters, cyclopentyl variants) are interchangeable with Ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5) is not supported by the limited available data. While direct performance comparisons are scarce in the literature, the synthesis of this compound itself produces a specific isomeric mixture with ethyl oxo(3-oxocyclohexyl)acetate, indicating that subtle changes in the starting materials or reaction conditions can lead to different positional isomers . Furthermore, its distinct α,γ-diketoester structure is not shared by common, less reactive alternatives like methyl 2-(2-oxocyclohexyl)acetate. Consequently, replacing it in a validated synthetic route or a biological assay without direct comparative validation introduces a significant risk of altered reactivity, leading to unanticipated outcomes, lower yields, or loss of biological activity [1].

Analog reactivity

Methyl or cyclopentyl analogs may shift reactivity, limiting direct substitution in validated routes.

Isomeric composition

Product contains an isomeric mixture; single-isomer expectations may not match actual composition.

Unvalidated interchangeability

Interchangeability with in-class analogs is not supported by published data; validation required.

Ethyl oxo(2-oxocyclohexyl)acetate Key Evidence


Isomeric Outcome in Synthesis

The standard condensation reaction to produce this compound does not yield a single product. Instead, it yields a specific isomeric mixture of the 2-oxo and 3-oxo cyclohexyl regioisomers . This is a documented characteristic of this synthetic route.

Isomeric Outcome
Data to verify
Mixture (2-oxo + 3-oxo)
Product distribution must be reviewed for procurement
Standard condensation yields regioisomers
Organic Synthesis Isomer Mixtures Process Chemistry

Established Hazard Profile

Ethyl oxo(2-oxocyclohexyl)acetate is officially classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and causing respiratory irritation (H335) . This is a harmonized classification under the Globally Harmonized System (GHS).

GHS Hazard Profile
Class-level
H302, H315, H319, H335
Established hazard data supports safe handling decisions
Harmonized GHS classification
Safety Assessment Hazard Communication Laboratory Safety

Authenticated Spectral Identity

Reputable suppliers provide batch-specific analytical data, including NMR and HPLC, for this compound . The compound's canonical SMILES (CCOC(=O)C(=O)C1CCCCC1=O) and InChI Key (SIQOFNOENHOIFT-UHFFFAOYSA-N) are uniquely defined, enabling definitive identity verification .

Spectral Identity
Supporting evidence
NMR, HPLC, MS available
Enables identity and purity verification
Supplier-provided analytical data
Analytical Chemistry Quality Control Structural Verification

Ethyl oxo(2-oxocyclohexyl)acetate Applications


Bioactive Scaffold Synthesis

As a versatile α,γ-diketoester building block, this compound is a logical procurement candidate for medicinal chemistry groups engaged in the synthesis of complex, potentially bioactive scaffolds [1]. Its dual electrophilic centers (ketone and α-ketoester) offer multiple points for derivatization, which is a key advantage in diversity-oriented synthesis. While its direct activity is not the primary endpoint, its established, defined structure and commercial availability make it a reliable starting point for generating novel chemical entities.

Validated Synthetic Intermediate

This compound should be procured when it is a specifically required intermediate in a literature- or patent-defined synthetic sequence. The availability of authenticated analytical data (NMR, HPLC) is critical in this context, as it allows researchers to confirm the identity and purity of the intermediate, ensuring the fidelity and reproducibility of the subsequent reaction steps. Substitution with an unverified analog would undermine this quality control and could lead to failed or irreproducible syntheses.

High-Purity Analytical Method Development Reagent

Given the availability of high-purity batches (e.g., 95%) and the defined hazard profile , this compound is suitable for procurement as a reference standard or reagent in analytical method development. Its unique spectral fingerprint (SMILES, InChI Key) makes it a useful calibrant for HPLC, GC-MS, or NMR methods, particularly for monitoring reactions involving related cyclohexanone derivatives.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold synthesis
Structural derivatization potential
Reaction compatibility and purity verification
Literature-defined intermediate
Authenticated identity and purity
Batch-specific analytical data (NMR, HPLC)
Analytical method development reagent
High-purity reference standard
Spectral fingerprint consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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